molecular formula C42H30Na2O8P2 B606731 CLR01 sodium CAS No. 1338489-62-5

CLR01 sodium

Cat. No. B606731
M. Wt: 770.6211
InChI Key: YPPGAIFJDIXHFC-ABTKLHCTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CLR01 is a molecular tweezer. CLR01 reduces aggregated, pathologic, and seeding-competent α-synuclein in experimental multiple system atrophy. CLR01 inhibits aberrant superoxide dismutase 1 (SOD1) self-assembly in vitro and in the G93A-SOD1 mouse model of ALS. CLR01 inhibits Ebola and Zika virus infection. CLR01 Stabilizes a Disordered Protein-Protein Interface. CLR01, Modulates Aggregation of the Mutant p53 DNA Binding Domain and Inhibits Its Toxicity.

Scientific Research Applications

1. Biomedical NMR and MRI Research

2. Sodium-Ion Batteries Development

Research over the past 50 years shows CLR01 sodium's importance in developing high-energy batteries for applications like electrical vehicles and renewable energy storage, emphasizing the need for large batteries with long lifetimes and cost-efficiency (Delmas, 2018).

3. Medical Diagnostics

Sodium MRI, enhanced by CLR01 sodium, is increasingly used for stroke and tumor detection, breast cancer studies, and assessing various bodily functions. The methodology and applications of sodium MRI highlight CLR01 sodium's critical role in medical diagnostics (Madelin, Lee, Regatte, & Jerschow, 2014).

properties

CAS RN

1338489-62-5

Product Name

CLR01 sodium

Molecular Formula

C42H30Na2O8P2

Molecular Weight

770.6211

IUPAC Name

5,22:7,20:9,18:11,16-Tetramethanononacene-8,19-diol, 5,7,9,11,16,18,20,22-octahydro-, 8,19-bis(dihydrogen phosphate), sodium salt (1:2), (5R,7R,9S,11S,16R,18R,20S,22S)-rel

InChI

InChI=1S/C42H32O8P2.2Na/c43-51(44,45)49-41-37-33-15-34(30-12-26-22-9-21(25(26)11-29(30)33)17-5-1-2-6-18(17)22)38(37)42(50-52(46,47)48)40-36-16-35(39(40)41)31-13-27-23-10-24(28(27)14-32(31)36)20-8-4-3-7-19(20)23;;/h1-8,11-14,21-24,33-36H,9-10,15-16H2,(H2,43,44,45)(H2,46,47,48);;/q;2*+1/p-2/t21-,22+,23+,24-,33-,34+,35+,36-;;

InChI Key

YPPGAIFJDIXHFC-ABTKLHCTSA-L

SMILES

[H][C@]1(C2)C3=CC([C@]4([H])C5=C(OP(O)([O-])=O)C([C@]6([H])C7=CC([C@]8([H])C9=CC=CC=C9[C@@]%10([H])C8)=C%10C=C7[C@@]%11([H])C6)=C%11C(OP(O)([O-])=O)=C5[C@@]%12([H])C4)=C%12C=C3[C@]2([H])C%13=C1C=CC=C%13.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CLR01;  CLR-01;  CLR 01; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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